REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10](=O)[N:9]=[CH:8]2)(=[O:3])[CH3:2].P(Cl)(Cl)([Cl:18])=O>>[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[CH:10][N:9]=[C:8]2[Cl:18])(=[O:3])[CH3:2]
|
Name
|
6-acetoxyquinazolone
|
Quantity
|
3.06 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=C2C=NC(NC2=CC1)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 100 mL flask equipped with a reflux condenser
|
Type
|
FILTRATION
|
Details
|
which was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC=1C=C2C(=NC=NC2=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |